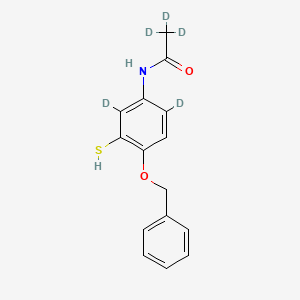

2-Benzyloxy-5-acetaminobenzenethiol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

2-Benzyloxy-5-acetaminobenzenethiol-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Benzyloxy-5-acetaminobenzenethiol-d5 has several scientific research applications, including:

Chemistry: Used as a reference compound for chemical identification and quantification.

Biology: Utilized in metabolic research to study pathways in vivo.

Medicine: Employed in clinical diagnostics for imaging and diagnosis.

Industry: Used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.

Mécanisme D'action

The mechanism of action of 2-Benzyloxy-5-acetaminobenzenethiol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Benzyloxy-5-acetaminobenzenethiol-d5 include:

2-Benzyloxy-5-acetaminobenzenethiol: The non-deuterated version of the compound.

2-Benzyloxy-5-acetaminobenzenethiol-d3: A partially deuterated version with fewer deuterium atoms.

2-Benzyloxy-5-acetaminobenzenethiol-d0: The fully hydrogenated version without any deuterium atoms.

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways.

Activité Biologique

2-Benzyloxy-5-acetaminobenzenethiol-d5 is a deuterated compound with significant implications in biological research, particularly in proteomics. Its unique structure, featuring a benzyloxy group and an acetaminobenzenethiol moiety, positions it as a valuable tool for studying biochemical pathways and interactions.

- Molecular Formula : C15H10D5NO2S

- Molecular Weight : 278.38 g/mol

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The compound is known to act as a thiol donor , which can influence redox states in cellular environments. This property is particularly relevant in studies focused on oxidative stress and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Cell Proliferation Effects : Its impact on cell growth and proliferation has been observed in various cancer cell lines, indicating potential applications in cancer research.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Cell Proliferation | Affects growth in cancer cell lines |

Case Studies

-

Antioxidant Effects :

A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in human fibroblast cells. The compound's ability to modulate oxidative stress markers suggests its potential for therapeutic applications in age-related diseases. -

Enzyme Interaction :

In vitro assays indicated that the compound inhibits the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This inhibition was dose-dependent, highlighting its potential as a lead compound for developing GST inhibitors. -

Cancer Cell Line Studies :

Research involving breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed that treatment with this compound led to significant reductions in cell viability. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(2,6-dideuterio-4-phenylmethoxy-3-sulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)/i1D3,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVGIDMILXZIH-GAWQYXMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])S)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.